molecular formula C7H16N2 B3046862 1-Piperidin-3-yl-ethylamine CAS No. 1314919-71-5

1-Piperidin-3-yl-ethylamine

Cat. No.: B3046862
CAS No.: 1314919-71-5
M. Wt: 128.22 g/mol
InChI Key: KVDCUZAVCKTODV-UHFFFAOYSA-N
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Description

1-Piperidin-3-yl-ethylamine is an organic compound that features a piperidine ring attached to an ethylamine group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-3-yl-ethylamine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process uses a molybdenum disulfide catalyst under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-3-yl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Piperidin-3-yl-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antihistamines and antidepressants.

    Industry: It is employed in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 1-Piperidin-3-yl-ethylamine involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: 1-Piperidin-3-yl-ethylamine is unique due to its ethylamine side chain, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This structural feature allows for diverse functionalization and application in various fields .

Properties

IUPAC Name

1-piperidin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(8)7-3-2-4-9-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDCUZAVCKTODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606906
Record name 1-(Piperidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314919-71-5
Record name 1-(Piperidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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